molecular formula C11H12N2O B1428214 3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile CAS No. 1050392-15-8

3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile

Cat. No. B1428214
M. Wt: 188.23 g/mol
InChI Key: KDVPKCGRSDZCKH-FLIBITNWSA-N
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Description

“3-Amino-3-(4-methoxyphenyl)propionic acid” and “3-Amino-3-(4-methoxyphenyl)cyclobutanol” are organic compounds . They are used in various chemical reactions as building blocks .


Synthesis Analysis

There are many protocols available on the functionalizing deboronation of alkyl boronic esters, which are highly valuable building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of “3-Amino-3-(4-methoxyphenyl)propionic acid” is represented by the SMILES string COc1ccc(cc1)C(N)CC(O)=O . The molecular structure of “3-Amino-3-(4-methoxyphenyl)cyclobutanol” is represented by the SMILES string COc1ccc(cc1)C2(N)CC(O)C2 .


Physical And Chemical Properties Analysis

The melting point of “3-Amino-3-(4-methoxyphenyl)propionic acid” is 230 °C (dec.) (lit.) .

Scientific Research Applications

Synthesis and Biocatalysis

3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile plays a crucial role in the synthesis of complex organic compounds, often serving as a key intermediate. For instance, Hassan et al. (2014) described its use in synthesizing new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting its significance in medicinal chemistry (Hassan, Hafez, & Osman, 2014). Moreover, Chhiba et al. (2012) demonstrated its utility in biocatalysis, detailing the enantioselective biocatalytic hydrolysis of β-aminonitriles, including 3-amino-3-(4-methoxyphenyl)-2-methylacrylonitrile, to their corresponding amides using Rhodococcus rhodochrous, suggesting its potential in green chemistry and pharmaceutical manufacturing (Chhiba, Bode, Mathiba, Kwezi, & Brady, 2012).

Catalysis and Polymer Science

The compound also finds applications in the field of catalysis and material science. Zolfigol et al. (2013) illustrated its role in the synthesis of pyranopyrazoles, utilizing it in a green, efficient catalytic process under solvent-free conditions (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013). Additionally, Cao et al. (2008) explored its use in creating azo polymers with unique electronic and optical properties, demonstrating its potential in advanced material engineering (Cao, Zhang, Zhu, Chen, Cheng, Wu, & Zhu, 2008).

Medicinal Chemistry and Bioactivity

In medicinal chemistry, the compound is used as a building block for creating bioactive molecules. Thomas et al. (2017) reported the synthesis of derivatives exhibiting selective anti-proliferative activity against certain tumor cells, indicating its significance in drug discovery (Thomas, Jecic, Vanstreels, van Berckelaer, Romagnoli, Dehaen, Liekens, & Balzarini, 2017).

Safety And Hazards

The safety and hazards of these compounds are not specified in the sources I found .

properties

IUPAC Name

(Z)-3-amino-3-(4-methoxyphenyl)-2-methylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8(7-12)11(13)9-3-5-10(14-2)6-4-9/h3-6H,13H2,1-2H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVPKCGRSDZCKH-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C1=CC=C(C=C1)OC)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C1=CC=C(C=C1)OC)/N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-methoxyphenyl)-2-methylacrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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